3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde

CAS No.: 848692-92-2

Cat. No.: VC2276148

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848692-92-2 |

|---|---|

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.18 g/mol |

| IUPAC Name | 3-(2-oxo-1,3-oxazolidin-3-yl)benzaldehyde |

| Standard InChI | InChI=1S/C10H9NO3/c12-7-8-2-1-3-9(6-8)11-4-5-14-10(11)13/h1-3,6-7H,4-5H2 |

| Standard InChI Key | DJXLUGPIETVTGK-UHFFFAOYSA-N |

| SMILES | C1COC(=O)N1C2=CC=CC(=C2)C=O |

| Canonical SMILES | C1COC(=O)N1C2=CC=CC(=C2)C=O |

Introduction

Structural Characteristics and Properties

Chemical Structure

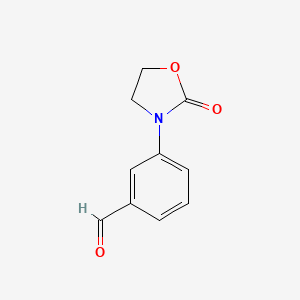

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde features a benzaldehyde core substituted at the meta (3-) position with a 2-oxo-1,3-oxazolidinyl group. The oxazolidinone ring is a five-membered heterocyclic system containing both nitrogen and oxygen atoms with a carbonyl group, forming a cyclic carbamate structure. The benzaldehyde component contributes an aromatic ring with an aldehyde functional group, creating a molecule with multiple reactive sites. This structural arrangement gives the compound unique chemical properties and potential for diverse interactions with biological systems.

The molecular formula of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde is C10H9NO3, with a molecular weight of approximately 191.18 g/mol. The presence of both the oxazolidinone ring and the aldehyde group creates a molecule with dual functionality, potentially enhancing its utility in various chemical transformations and biological interactions. The carbonyl groups in both the oxazolidinone ring and the aldehyde function offer sites for nucleophilic attack, while the nitrogen atom can participate in various reactions.

Physical Properties

While specific physical data for 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde is limited in the available literature, properties can be reasonably inferred from similar compounds containing oxazolidinone rings and benzaldehyde moieties. Typically, such compounds appear as crystalline solids with moderate to high melting points due to the presence of hydrogen bonding capabilities. The compound likely exhibits good solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide, while demonstrating limited solubility in non-polar solvents and water.

The presence of the aldehyde group contributes to the compound's reactivity profile, making it susceptible to oxidation and reduction reactions. The oxazolidinone ring, being a cyclic carbamate, provides stability while also offering potential for further functionalization. These combined properties make 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde an interesting subject for both chemical and pharmaceutical research.

Synthetic Pathways and Preparation

Specific Reaction Conditions

The specific reaction conditions for synthesizing 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde would likely involve:

Oxazolidinone Formation:

-

Reaction of 2-aminoethanol with diethyl carbonate in the presence of a catalyst (such as potassium carbonate)

-

Temperature: 120-140°C

-

Time: 4-6 hours

-

Solvent: Dimethylformamide or solvent-free conditions

Coupling Reaction:

-

Base-mediated N-arylation using copper or palladium catalysts

-

Coupling partners: Oxazolidinone and 3-bromobenzaldehyde or 3-iodobenzaldehyde

-

Catalysts: Cu(I) or Pd(0) complexes

-

Ligands: N,N-dimethylglycine or 1,10-phenanthroline

-

Base: Potassium carbonate or cesium carbonate

-

Temperature: 80-120°C

-

Time: 12-24 hours

-

Solvent: Dimethyl sulfoxide or N-methylpyrrolidone

The purification typically involves column chromatography or recrystallization to obtain the pure compound. These methods are adaptations from known procedures for synthesizing similar oxazolidinone derivatives and would require optimization for the specific target compound.

Chemical Reactivity and Transformations

Reaction Profile

3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde possesses two primary reactive centers: the aldehyde group and the oxazolidinone ring. Each of these components can undergo distinctive chemical transformations, making this compound versatile in organic synthesis. The aldehyde group is particularly reactive, capable of participating in numerous reactions including oxidation, reduction, condensation, and addition reactions.

The oxazolidinone ring, while relatively stable, can undergo ring-opening reactions under specific conditions, particularly in the presence of strong nucleophiles or under hydrolytic conditions. The nitrogen atom in the oxazolidinone can also participate in further substitution reactions when activated. This dual reactivity profile enables 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde to serve as a valuable intermediate in the synthesis of more complex structures with potential biological activities.

Key Transformation Reactions

The key transformation reactions of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde can be classified as follows:

Aldehyde Transformations:

-

Oxidation to carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide

-

Reduction to alcohol using sodium borohydride or lithium aluminum hydride

-

Condensation reactions with amines to form imines

-

Wittig reactions to form alkenes

-

Aldol condensations for C-C bond formation

Oxazolidinone Transformations:

-

Ring-opening reactions with nucleophiles

-

Hydrolysis under basic or acidic conditions

-

Further functionalization of the nitrogen atom

These reactions can be utilized to create a library of derivatives with potentially enhanced biological activities or specific physical properties. The table below summarizes some of the possible transformation products:

| Reaction Type | Reagent | Product | Potential Application |

|---|---|---|---|

| Oxidation | KMnO4 | 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid | Carboxylic acid intermediate |

| Reduction | NaBH4 | 3-(2-Oxo-1,3-oxazolidin-3-yl)benzyl alcohol | Alcohol intermediate |

| Condensation | Primary amines | 3-(2-Oxo-1,3-oxazolidin-3-yl)benzylidene imines | Schiff base derivatives |

| Wittig | Phosphonium ylides | 3-(2-Oxo-1,3-oxazolidin-3-yl)styrene derivatives | Alkene synthesis |

| Aldol | Ketones/aldehydes | β-Hydroxy carbonyl compounds | Complex molecule building |

Structure-Activity Relationships

Comparison with Similar Compounds

Understanding the relationship between the structure of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde and its biological activity requires comparison with similar compounds. Several related structures provide insights into how specific modifications might affect activity profiles. The table below compares 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde with structurally related compounds:

Key Structural Features for Activity

Based on the analysis of related compounds, several structural features appear important for the biological activity of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde:

-

The oxazolidinone ring is essential for antimicrobial activity, particularly the 2-oxo functionality

-

The position of substitution on the benzene ring (meta vs. para) can significantly affect activity profiles

-

The presence of the aldehyde group provides a reactive site for potential covalent interactions with biological targets

-

The linker between the oxazolidinone and benzaldehyde moieties (direct connection vs. alkoxy chain) influences physicochemical properties and binding capabilities

These structure-activity relationships provide valuable guidance for the design of derivatives with potentially enhanced biological activities or improved pharmacokinetic properties. Modifications such as introducing substituents on the benzene ring, varying the position of the oxazolidinone attachment, or functionalizing the aldehyde group could yield compounds with optimized therapeutic profiles.

Industrial Applications and Synthesis Scale-Up

Industrial Scale Synthesis Considerations

Scaling up the synthesis of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde from laboratory to industrial scale would require addressing several key factors:

-

Reagent Selection: Replacement of hazardous or expensive reagents with safer, more economical alternatives

-

Process Safety: Assessment and mitigation of exothermic reactions, particularly during the oxazolidinone formation

-

Solvent Selection: Use of environmentally acceptable solvents, potentially implementing solvent recycling

-

Purification Methods: Development of efficient crystallization or distillation processes instead of chromatography

-

Quality Control: Establishment of robust analytical methods for purity determination

-

Waste Management: Implementation of strategies to minimize waste and recover valuable by-products

A potential optimized synthesis route might involve continuous flow chemistry for certain steps, particularly those involving hazardous intermediates or requiring precise temperature control. This approach could enhance safety, improve yield consistency, and reduce environmental impact compared to traditional batch processes.

Analytical Characterization and Identification

Spectroscopic Properties

The analytical characterization of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde would typically involve various spectroscopic techniques providing complementary information about its structure and purity. The expected spectroscopic properties include:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include aldehyde proton (δ ~10 ppm), aromatic protons (δ 7-8 ppm), and oxazolidinone methylene protons (δ 3.5-4.5 ppm)

-

¹³C NMR: Characteristic signals for carbonyl carbons of aldehyde (δ ~190 ppm) and oxazolidinone (δ ~155 ppm), aromatic carbons (δ 120-140 ppm), and methylene carbons (δ 40-70 ppm)

Infrared (IR) Spectroscopy:

-

Strong carbonyl stretching bands for both aldehyde (~1700 cm⁻¹) and oxazolidinone (~1750 cm⁻¹)

-

C-N stretching vibrations (~1250-1350 cm⁻¹)

-

Aromatic C-H stretching (~3030 cm⁻¹) and bending vibrations

Mass Spectrometry:

-

Molecular ion peak at m/z 191 [M]⁺

-

Characteristic fragmentation patterns including loss of the aldehyde group and cleavage of the oxazolidinone ring

Chromatographic Analysis

Chromatographic techniques provide essential tools for the separation, purification, and analysis of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde:

High-Performance Liquid Chromatography (HPLC):

-

Typical conditions: C18 reverse-phase column

-

Mobile phase: Acetonitrile/water gradient with 0.1% formic acid

-

Detection: UV detection at 254 nm (due to aromatic system) and 280 nm (for aldehyde chromophore)

Gas Chromatography (GC):

-

May require derivatization due to the polar nature of the compound

-

Column: 5% phenyl methylpolysiloxane or similar

-

Temperature program: Typically 80-280°C gradient

Thin-Layer Chromatography (TLC):

-

Stationary phase: Silica gel

-

Mobile phase: Ethyl acetate/hexane mixtures (typically 3:7 to 1:1)

-

Visualization: UV light at 254 nm and/or vanillin or anisaldehyde staining reagents

These analytical methods collectively provide a comprehensive profile for identification, purity assessment, and quality control of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde in research and industrial settings.

Current Research Status and Future Directions

Research Gaps and Opportunities

Despite the potential importance of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde, several research gaps exist that present opportunities for further investigation:

-

Comprehensive Biological Evaluation: Limited data exists on the specific biological activities of this compound. Systematic screening against diverse biological targets would provide valuable insights into its potential therapeutic applications.

-

Optimized Synthetic Routes: Development of more efficient, environmentally friendly synthetic pathways would enhance accessibility for research and potential commercial applications.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of a focused library of derivatives would help establish clear structure-activity relationships and identify compounds with enhanced properties.

-

Mechanistic Studies: Investigation of the precise mechanisms of action in biological systems would inform rational drug design efforts.

-

Formulation Development: For pharmaceutical applications, studies on optimal formulation strategies would be essential to address potential solubility and bioavailability challenges.

Future Research Directions

Based on the properties and potential applications of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde, several promising research directions emerge:

-

Antimicrobial Resistance: Development of derivatives specifically targeting resistant bacterial strains, potentially in combination with other antibiotics.

-

Dual-Action Therapeutics: Exploration of bifunctional derivatives that could simultaneously target multiple biological pathways, enhancing efficacy or broadening the spectrum of activity.

-

Photoactive Derivatives: Investigation of derivatives with photoactive properties for potential applications in photodynamic therapy or photocatalysis.

-

Bioorthogonal Chemistry: Utilization of the aldehyde functionality for bioorthogonal reactions in biological systems, potentially for targeted drug delivery or imaging applications.

-

Green Chemistry Approaches: Development of sustainable synthesis methods using renewable resources, catalytic systems, or continuous flow technologies.

These research directions hold promise for expanding the utility of 3-(2-Oxo-1,3-oxazolidin-3-yl)benzaldehyde and related compounds across multiple scientific and industrial domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume